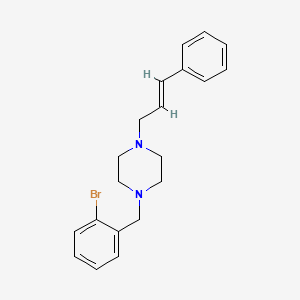
1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Descripción general
Descripción
1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its potential applications in the field of medicine have been of great interest to researchers.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These mechanisms of action may contribute to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects
1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, and in vivo studies have shown that it has antidepressant and anxiolytic effects. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments include its potential therapeutic effects and its ability to modulate the activity of various neurotransmitters. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for the study of 1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of future research could focus on the development of more potent and selective analogs of this compound. Additionally, future studies could focus on the potential use of this compound as a diagnostic tool for various diseases. Finally, further research could explore the potential therapeutic effects of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has shown promising results in various scientific research studies. This compound has potential applications in the field of medicine, including its potential use as a treatment for cancer, depression, and anxiety. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, including its potential use as a treatment for cancer, depression, and anxiety. Additionally, this compound has shown potential as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2/c21-20-11-5-4-10-19(20)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLJXDFLAPGLR-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine](/img/structure/B3440871.png)
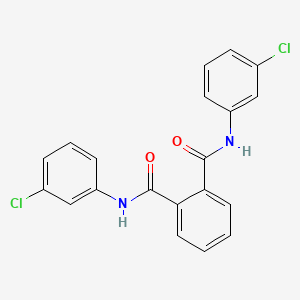


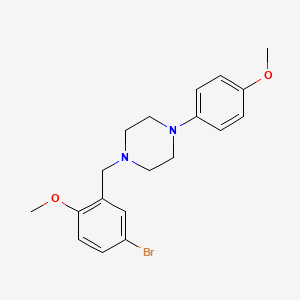
![1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440906.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-chlorophenyl)piperazine](/img/structure/B3440914.png)

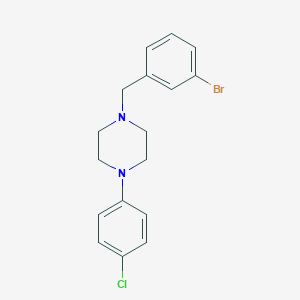

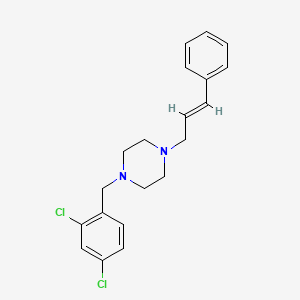

![1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440945.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3440957.png)